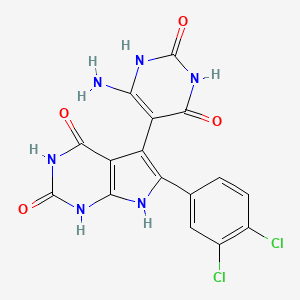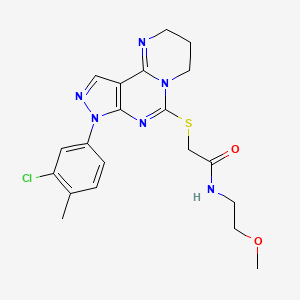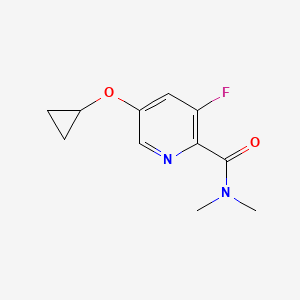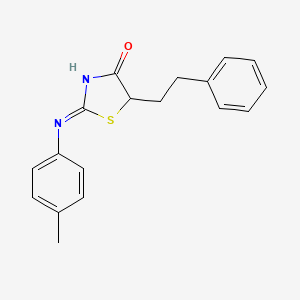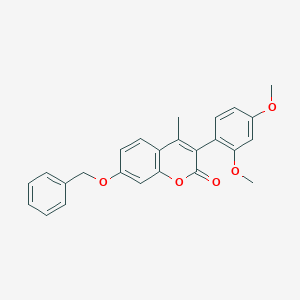
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is a chemical compound with the molecular formula C17H21BrN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: The introduction of a bromine atom into the quinoline ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Alkylation: The introduction of the propyl group into the quinoline ring. This can be achieved using propyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of quinoline derivatives with substituted functional groups.
科学的研究の応用
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-tert-Butoxycarbonylamino-6-chloro-2-propylquinoline
- 4-tert-Butoxycarbonylamino-6-fluoro-2-propylquinoline
- 4-tert-Butoxycarbonylamino-6-iodo-2-propylquinoline
Uniqueness
4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions at other positions on the quinoline ring.
特性
CAS番号 |
948290-88-8 |
|---|---|
分子式 |
C17H21BrN2O2 |
分子量 |
365.3 g/mol |
IUPAC名 |
tert-butyl N-(6-bromo-2-propylquinolin-4-yl)carbamate |
InChI |
InChI=1S/C17H21BrN2O2/c1-5-6-12-10-15(20-16(21)22-17(2,3)4)13-9-11(18)7-8-14(13)19-12/h7-10H,5-6H2,1-4H3,(H,19,20,21) |
InChIキー |
VMAQLZQFIHWVET-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)

